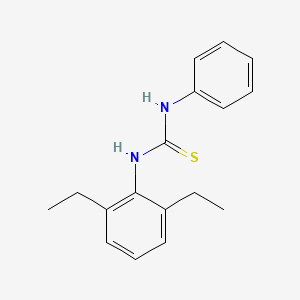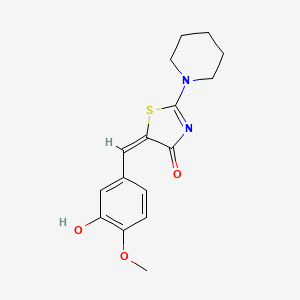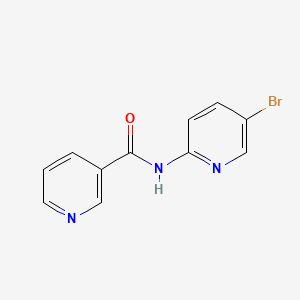
N-(2,6-diethylphenyl)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diethylphenyl)-N'-phenylthiourea, also known as DEPTU, is a chemical compound that has been widely used in scientific research. DEPTU is a thiourea derivative that has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-(2,6-diethylphenyl)-N'-phenylthiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including urease and carbonic anhydrase. Urease is an enzyme that catalyzes the hydrolysis of urea to produce ammonia and carbon dioxide. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate. By inhibiting the activity of these enzymes, N-(2,6-diethylphenyl)-N'-phenylthiourea may disrupt various biochemical pathways and lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-N'-phenylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-diethylphenyl)-N'-phenylthiourea can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2,6-diethylphenyl)-N'-phenylthiourea has also been shown to have antiviral activity against various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. In addition, N-(2,6-diethylphenyl)-N'-phenylthiourea has been shown to have antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-diethylphenyl)-N'-phenylthiourea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2,6-diethylphenyl)-N'-phenylthiourea is also relatively inexpensive compared to other compounds with similar activities. However, N-(2,6-diethylphenyl)-N'-phenylthiourea has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, N-(2,6-diethylphenyl)-N'-phenylthiourea has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-diethylphenyl)-N'-phenylthiourea. One direction is to further investigate the mechanism of action of N-(2,6-diethylphenyl)-N'-phenylthiourea, particularly its interaction with urease and carbonic anhydrase. Another direction is to explore the potential applications of N-(2,6-diethylphenyl)-N'-phenylthiourea in the treatment of various diseases, including cancer, viral infections, and fungal infections. Additionally, the development of new synthetic methods for N-(2,6-diethylphenyl)-N'-phenylthiourea and its derivatives may lead to the discovery of new compounds with improved activities and properties.
Synthesemethoden
N-(2,6-diethylphenyl)-N'-phenylthiourea can be synthesized by reacting 2,6-diethylphenyl isothiocyanate with aniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form N-(2,6-diethylphenyl)-N'-phenylthiourea. The reaction can be carried out in various solvents, including ethanol, methanol, and acetonitrile. The purity of the synthesized N-(2,6-diethylphenyl)-N'-phenylthiourea can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2,6-diethylphenyl)-N'-phenylthiourea has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(2,6-diethylphenyl)-N'-phenylthiourea has been shown to possess antitumor, antiviral, and antifungal activities. In biochemistry, N-(2,6-diethylphenyl)-N'-phenylthiourea has been used as a tool to study the mechanism of action of various enzymes, including urease and carbonic anhydrase. In pharmacology, N-(2,6-diethylphenyl)-N'-phenylthiourea has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and viral infections.
Eigenschaften
IUPAC Name |
1-(2,6-diethylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPFWXWDYUHKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diethylphenyl)-3-phenylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)

![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)

![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)
![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)

![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
